A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine: A Novel Chemical Entity
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine: A Novel Chemical Entity
Abstract
This document provides a comprehensive, in-depth technical framework for the complete pharmacokinetic (PK) profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, a novel chemical entity (NCE) for which no public data currently exists. As a Senior Application Scientist, this guide is structured not as a review of existing literature, but as a strategic workflow designed to rigorously characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. We will detail the necessary in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and provide field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating the viability of new drug candidates.
Introduction & Strategic Overview
The compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine belongs to the benzylpiperazine class. While this specific molecule is uncharacterized, related structures have shown activity in the central nervous system (CNS), acting as stimulants and serotonin-dopamine releasing agents.[1][2] A thorough understanding of its pharmacokinetic profile is paramount to ascertain its potential therapeutic efficacy, safety, and dosing regimen.[3][4] Poor PK properties are a leading cause of failure in drug development.[5] Therefore, a front-loaded, systematic evaluation of ADME characteristics is a critical, resource-sparing strategy.[6][7]
The profiling cascade for this NCE will follow a logical progression from fundamental physicochemical properties to complex in vivo studies, as outlined below.
Caption: High-level strategic workflow for pharmacokinetic characterization.
Physicochemical Characterization
Understanding the fundamental physical and chemical properties of a compound is essential as they heavily influence its ADME profile.[8][9]
Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption.[10] Poor solubility can lead to low bioavailability and hinder the generation of reliable data in other in vitro assays.
-
Protocol: Thermodynamic Solubility Assay
-
Prepare a supersaturated stock solution of the test compound in DMSO.
-
Add a small aliquot to a series of aqueous buffers (e.g., pH 5.0, 6.5, and 7.4) to mimic physiological conditions.
-
Shake the samples at 37°C for 24 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method against a standard curve.
-
Self-Validation: The system is validated by including a known low-solubility compound (e.g., Ketoconazole) and a high-solubility compound (e.g., Metoprolol).
-
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, governs a compound's ability to cross biological membranes.[5] It is a key predictor of permeability, plasma protein binding, and metabolic clearance.
-
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Prepare a solution of the test compound in n-octanol.
-
Mix this solution with an equal volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Vigorously shake the mixture for several hours to ensure equilibrium is reached.
-
Allow the two phases (n-octanol and aqueous) to separate completely.
-
Carefully sample both phases.
-
Quantify the compound's concentration in each phase by LC-MS/MS.
-
Calculation: LogD = log10 ([Concentration]octanol / [Concentration]aqueous).
-
Self-Validation: The assay is validated using reference compounds with known LogD values, such as Propranolol (high LogD) and Atenolol (low LogD).
-
| Parameter | Method | Expected Outcome for a CNS-active drug |
| Thermodynamic Solubility | Shake-Flask | > 50 µg/mL at pH 7.4 |
| Lipophilicity (LogD7.4) | Shake-Flask (n-octanol/PBS) | 1.0 - 3.5 |
Table 1: Target Physicochemical Properties.
In Vitro ADME Profiling
In vitro ADME assays are crucial for early-stage drug discovery, providing predictive data on a compound's behavior in the body, which helps to de-risk candidates before advancing to more resource-intensive in vivo studies.[11][12]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[13] The rate of compound depletion is used to calculate intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.[14][15]
-
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Preparation: Thaw pooled human liver microsomes (0.5 mg/mL final concentration) and keep on ice. Prepare a reaction buffer (pH 7.4 phosphate buffer).[16]
-
Incubation: Add the test compound (1 µM final concentration) to the microsome solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed cofactor, NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[17]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[13]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration)
-
-
Self-Validation: The assay must include control compounds with known metabolic fates: Verapamil (high clearance), Propranolol (intermediate clearance), and Warfarin (low clearance).[13]
-
Caption: Step-by-step workflow for the liver microsomal stability assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the unbound fraction (fu), which is the portion of the drug available to interact with its target, be metabolized, and be excreted.[18][19] High protein binding can limit efficacy and clearance.
-
Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Setup: Use a commercial RED plate, which contains individual wells split into two chambers by a semipermeable membrane (12-14 kDa MWCO).[20][21]
-
Sample Loading: Add human plasma spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber). Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[18][22]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, only the unbound drug can diffuse across the membrane into the buffer chamber until equilibrium is reached.[22]
-
Sampling & Matrix Matching: After incubation, carefully remove aliquots from both chambers. To avoid matrix effects during analysis, mix the buffer sample with blank plasma and the plasma sample with PBS in a 1:1 ratio.
-
Analysis: Quantify the compound concentration in both matrix-matched samples by LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = Concentrationbuffer / Concentrationplasma
-
% Bound = (1 - fu) * 100
-
-
Self-Validation: The assay must include control compounds: Warfarin (high binding, >99%) and Metoprolol (low binding, ~12%).
-
Cell Permeability & Efflux
To predict oral absorption, the Caco-2 cell permeability assay is the industry gold standard.[23][24] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[25] This assay measures a compound's apparent permeability coefficient (Papp) and can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[26]
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semipermeable filter inserts in a transwell plate and culture for 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with high TEER values (≥200 Ω·cm²) are used, ensuring the integrity of the tight junctions.[27]
-
Transport Study (A-to-B): To measure absorptive transport, add the test compound (10 µM) to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.
-
Transport Study (B-to-A): To measure efflux, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation & Sampling: Incubate the plate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify compound concentrations in all samples by LC-MS/MS.
-
Calculation:
-
Calculate Papp (in cm/s) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
-
Self-Validation: The assay must include control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol or Digoxin (known P-gp substrates).
-
| Assay | Key Parameter | Favorable Outcome |
| Metabolic Stability | CLint (human) | < 30 µL/min/mg |
| Plasma Protein Binding | Fraction Unbound (fu) | > 0.05 (i.e., < 95% bound) |
| Caco-2 Permeability | Papp (A-B) | > 10 x 10-6 cm/s |
| Caco-2 Efflux | Efflux Ratio | < 2.0 |
Table 2: Target In Vitro ADME Profile for a Lead Candidate.
In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo PK study in a rodent model (e.g., Sprague-Dawley rat) is the next critical step.[28][29] This study provides essential data on the compound's behavior in a whole organism and allows for the calculation of key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[30][31]
Bioanalytical Method Validation
Before analyzing in vivo samples, a robust and reliable LC-MS/MS method for quantifying the compound in rat plasma must be fully validated according to regulatory guidelines (e.g., FDA M10).[32][33]
-
Key Validation Parameters:
-
Selectivity: No interference from endogenous matrix components.[34]
-
Calibration Curve: A minimum of 6-8 non-zero standards showing linearity over the expected concentration range.
-
Accuracy & Precision: Within-run and between-run precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[34]
-
Stability: The compound must be stable in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
-
Study Design
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Groups:
-
Group 1 (IV): Administer a single intravenous (IV) bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability and systemic clearance.
-
Group 2 (PO): Administer a single oral gavage (PO) dose (e.g., 5-10 mg/kg) in a suitable vehicle (determined from solubility studies).
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[35] The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases.
-
Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis by the validated LC-MS/MS method.
Caption: The central role of unbound drug in pharmacokinetics.
Data Analysis and Interpretation
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
| Parameter | Description | Calculation (Simplified) |
| Cmax | Maximum observed plasma concentration | From concentration-time data |
| Tmax | Time at which Cmax is observed | From concentration-time data |
| AUC | Area Under the Curve; total drug exposure | Integration of the concentration-time curve |
| t1/2 | Elimination Half-life | 0.693 / kel (elimination rate constant) |
| CL | Clearance; volume of plasma cleared of drug per unit time | DoseIV / AUCIV |
| Vdss | Volume of Distribution at steady state | CL * MRT (Mean Residence Time) |
| %F | Absolute Oral Bioavailability | (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 |
Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Studies.
Conclusion and Next Steps
This technical guide outlines a robust, industry-standard strategy for the comprehensive pharmacokinetic profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. Based on the chemical structure, metabolism is likely to occur via hydroxylation of the aromatic ring or cleavage of the piperazine ring, similar to other benzylpiperazines.[36][37] The results from this profiling cascade will generate a holistic ADME profile, enabling an informed decision on whether to advance the compound. Favorable outcomes—good solubility, high permeability, metabolic stability, low protein binding, and acceptable oral bioavailability—would strongly support its progression into further preclinical safety and efficacy studies.
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